6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1208820-66-9
VCID: VC0168138
InChI: InChI=1S/C13H8BrClN2/c14-8-3-4-11-9(5-8)12(15)10(6-16)13(17-11)7-1-2-7/h3-5,7H,1-2H2
SMILES: C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2C#N)Cl
Molecular Formula: C13H8BrClN2
Molecular Weight: 307.575

6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile

CAS No.: 1208820-66-9

Cat. No.: VC0168138

Molecular Formula: C13H8BrClN2

Molecular Weight: 307.575

* For research use only. Not for human or veterinary use.

6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile - 1208820-66-9

Specification

CAS No. 1208820-66-9
Molecular Formula C13H8BrClN2
Molecular Weight 307.575
IUPAC Name 6-bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile
Standard InChI InChI=1S/C13H8BrClN2/c14-8-3-4-11-9(5-8)12(15)10(6-16)13(17-11)7-1-2-7/h3-5,7H,1-2H2
Standard InChI Key UYDZMRDEXAFZBN-UHFFFAOYSA-N
SMILES C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2C#N)Cl

Introduction

Chemical Structure and Identification

6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family, characterized by its distinctive halogenated structure and cyclopropyl substituent. The compound features bromine and chlorine atoms at positions 6 and 4 respectively, with a cyclopropyl group at position 2 and a carbonitrile group at position 3 of the quinoline core. This unique structural arrangement contributes to its diverse biological activities and synthetic applications.

Physical and Chemical Properties

The compound has well-defined physical and chemical characteristics as detailed in Table 1 below:

PropertyValue
CAS Registry Number1208820-66-9
Molecular FormulaC₁₃H₈BrClN₂
Molecular Weight307.575 g/mol
IUPAC Name6-bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile
InChIKeyUYDZMRDEXAFZBN-UHFFFAOYSA-N
SMILESC1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2C#N)Cl
Creation Date (PubChem)2010-06-21
Modification Date (PubChem)2025-02-22

The compound's structure includes a quinoline backbone with specific functional groups that enhance its reactivity and biological profile. The bromine at position 6 and chlorine at position 4 significantly influence its physicochemical properties and potential interactions with biological targets .

Structural Characteristics

The compound's molecular architecture features several key structural elements:

  • A quinoline core providing aromaticity and planarity

  • A bromine substituent at position 6, enhancing lipophilicity

  • A chlorine atom at position 4, contributing to its electron-withdrawing properties

  • A cyclopropyl group at position 2, offering unique spatial orientation

  • A carbonitrile group at position 3, providing potential for hydrogen bonding and protein interactions

These structural features collectively contribute to the compound's chemical reactivity, stability, and biological activity profiles.

Synthesis and Chemical Reactivity

The synthesis of 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile involves several strategic chemical reactions that require precise control of reaction conditions to optimize yields.

Synthetic Approaches

The synthetic pathway typically employs careful control of temperature and pH parameters. Common reagents utilized in its synthesis include:

  • Lithium aluminum hydride or sodium borohydride for reduction steps

  • Nucleophilic reagents such as amines to facilitate substitution reactions

The synthetic process must account for the reactivity of multiple functional groups, requiring selective protection and deprotection strategies to achieve the desired transformation sequence.

Chemical Reactivity

The compound exhibits various reactive sites that can participate in diverse chemical transformations:

  • The halogen substituents (bromine and chlorine) can undergo nucleophilic aromatic substitution reactions

  • The cyclopropyl group provides a site for potential ring-opening reactions under specific conditions

  • The carbonitrile group can be hydrolyzed to carboxylic acid or reduced to primary amine

  • The quinoline nitrogen can participate in coordination chemistry with metals or act as a nucleophile

These reactive properties make 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile a versatile building block for medicinal chemistry applications.

Structure-Activity Relationship

Understanding the relationship between structural features and biological activity provides valuable insights for rational drug design targeting specific therapeutic applications.

Key Structural Elements for Activity

Several structural features contribute significantly to the biological profile of 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile:

  • The quinoline core provides a planar aromatic scaffold essential for potential DNA intercalation or protein binding

  • Halogen substituents (bromine and chlorine) enhance lipophilicity and potential for halogen bonding

  • The cyclopropyl group at position 2 offers a specific spatial arrangement that may influence receptor interactions

  • The carbonitrile group at position 3 serves as a potential hydrogen bond acceptor in target binding

These structure-activity insights provide a foundation for developing optimized derivatives with enhanced potency or selectivity.

Related Compounds and Structural Analogs

Several structurally related compounds share similarities with 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile, providing context for its place within the broader family of quinoline derivatives.

Structural Analogs

Notable structural analogs include:

  • 6-Bromo-4-chloro-quinoline-3-carbonitrile (CAS: 364793-54-4)

    • Lacks the cyclopropyl group at position 2

    • Molecular Formula: C₁₀H₄BrClN₂

    • Molecular Weight: 267.509 g/mol

  • 6-Bromo-4-chloro-2-isopropyl-quinazoline

    • Contains a quinazoline core rather than quinoline

    • Features an isopropyl group instead of cyclopropyl

  • 6-Bromo-4-chloro-2-tert-butyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile

    • Contains a tert-butyl group instead of cyclopropyl

    • Features an oxo group at position 4

These structural variations allow for comparative analysis of biological activities and structure-function relationships within this chemical class.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator